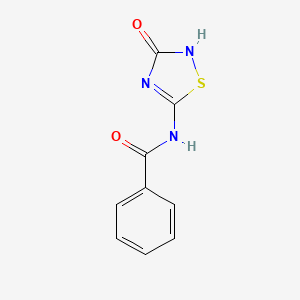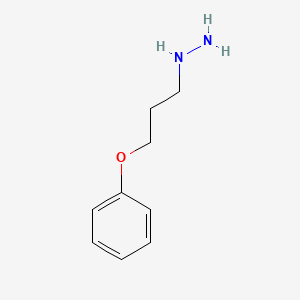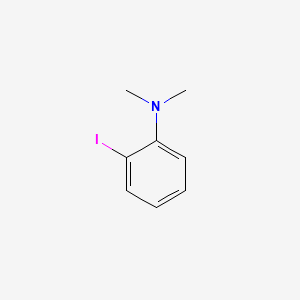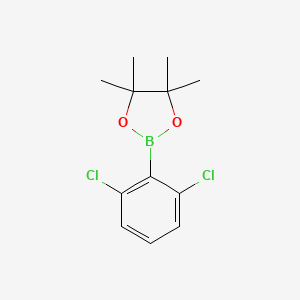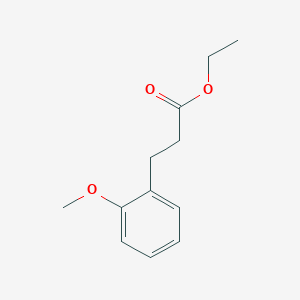
Ethyl 3-(2-methoxyphenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(2-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O3 . It is widely used in many scientific research fields and industries.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate has been synthesized by the oximation of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with ethyl nitrite in the presence of multi-pore activated-K2CO3 .Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-methoxyphenyl)propanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 208.254 Da and the monoisotopic mass is 208.109940 Da .Physical And Chemical Properties Analysis
Ethyl 3-(2-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O3 . The average mass is 208.254 Da and the monoisotopic mass is 208.109940 Da .Applications De Recherche Scientifique
Crystal Packing and Interactions
Ethyl 3-(2-methoxyphenyl)propanoate has been studied for its unique intermolecular interactions in crystal structures. Zhang et al. (2011) discovered rare N⋯π and O⋯π interactions in its crystal packing, utilizing C–H⋯N and C–H⋯O hydrogen bonds forming a zigzag double-ribbon structure. This study highlighted the significance of nontraditional hydrogen bonding in molecular arrangement within crystals (Zhang, Wu, & Zhang, 2011).
Pharmaceutical Intermediates
The compound has been used as an intermediate in pharmaceutical research. Brenna et al. (2009) developed a new synthetic route to pharmaceutical intermediates using ethyl 3-(2-methoxyphenyl)propanoate, showcasing its utility in drug development processes (Brenna, Fuganti, Gatti, & Parmeggiani, 2009).
Material Science and Corrosion Inhibition
In material science, Djenane et al. (2019) synthesized derivatives of ethyl 3-(2-methoxyphenyl)propanoate and studied their properties as corrosion inhibitors, contributing to the development of more effective corrosion protection strategies (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Electrosynthesis Research
Esteves et al. (2005) explored the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, including a derivative of ethyl 3-(2-methoxyphenyl)propanoate. This research contributes to the understanding of electrosynthesis mechanisms and potential applications in synthetic chemistry (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).
Crown Ether Synthesis
Bulut and Erk (2001) reported the synthesis of crown ethers using ethyl 3-oxo-2-(4-methoxyphenyl)-propanoate, which is structurally related to ethyl 3-(2-methoxyphenyl)propanoate. These findings contribute to the expanding field of crown ether chemistry, which has numerous applications in molecular recognition and catalysis (Bulut & Erk, 2001).
Novel Heterocyclic Compounds in Photoprotection
Vinhal et al. (2016) synthesized a novel heterocyclic compound using ethyl 3-(2-methoxyphenyl)propanoate for potential use in sunscreen formulations. The study explored its photoprotective effects and low toxicity, highlighting the compound's potential in dermatological applications (Vinhal, de Ávila, Vieira, Luzin, Quintino, Nunes, Ribeiro, Camargo, Pinto, dos Santos Júnior, Chiari, Isaac, Valadares, Martins, Lião, Gil, & Menegatti, 2016).
Propriétés
IUPAC Name |
ethyl 3-(2-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYRTEICIYAZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342070 | |
| Record name | Ethyl 3-(2-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methoxyphenyl)propanoate | |
CAS RN |
70311-27-2 | |
| Record name | Ethyl 3-(2-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

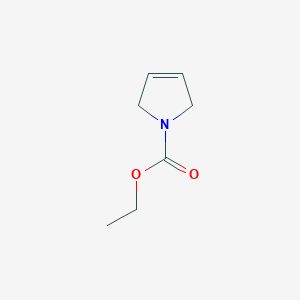
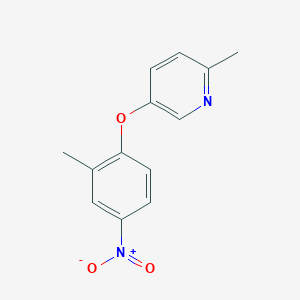
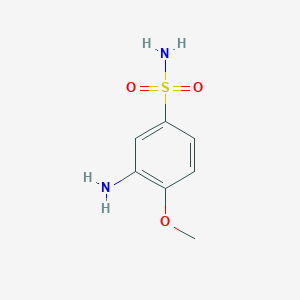
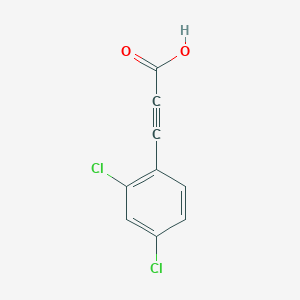
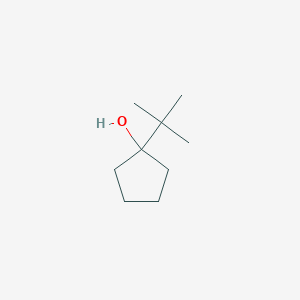
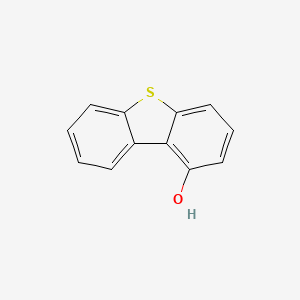
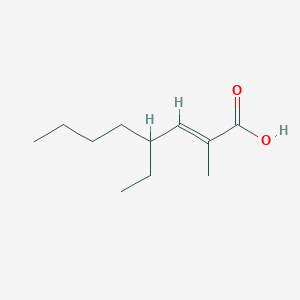
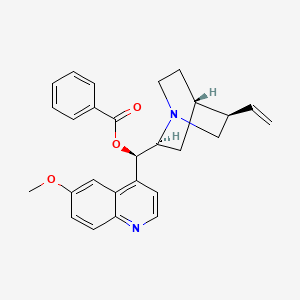
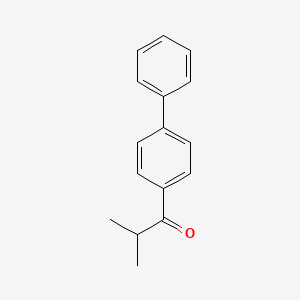
![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)
